Methyl 4-[methyl(nitroso)amino]butanoate
Description
Chemical Class Characterization and Research Context within N-Nitrosamine Chemistry
Methyl 4-[methyl(nitroso)amino]butanoate belongs to the N-nitrosamine class of compounds, characterized by the presence of a nitroso group (N=O) bonded to a nitrogen atom. This functional group is central to the chemical reactivity and biological activity of these molecules. The research context of this compound is intrinsically linked to the broader field of N-nitrosamine chemistry, which has been a subject of intense study due to the carcinogenic potential of many of its members. nih.gov
The parent carboxylic acid, N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), is a well-documented tobacco-specific nitrosamine (B1359907) and has been identified as a contaminant in certain pharmaceutical products. nih.govlgcstandards.com This has spurred significant research into its formation, detection, and biological effects. This compound, as its methyl ester, is a critical derivative for study. The esterification of the carboxylic acid group can modify its physicochemical properties, such as solubility and volatility, which in turn can influence its behavior in biological systems and analytical settings.
The general mechanism for the formation of N-nitrosamines involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which is often formed from nitrites in acidic conditions. While specific industrial synthesis routes for this compound are not extensively published in peer-reviewed literature, its laboratory synthesis would likely involve a two-step process: the nitrosation of a suitable precursor amine to form NMBA, followed by esterification. A plausible synthetic route could be the reaction of methyl 4-(methylamino)butanoate with a nitrosating agent. Alternatively, the direct esterification of NMBA using methanol (B129727) under acidic conditions would yield the target compound.
Significance within Contemporary Organic Synthesis and Analytical Science
The significance of this compound in modern chemical science is multifaceted, spanning both synthetic and analytical domains.
In the realm of organic synthesis , while not a common building block, its unique structure allows for potential applications in specialized research. The N-nitroso group can be a site for various chemical transformations, and the ester functionality provides a handle for further molecular elaboration. Researchers may utilize this compound to synthesize more complex molecules for structure-activity relationship studies within the N-nitrosamine class.
From an analytical science perspective, this compound serves as a crucial reference standard. Given that its parent acid, NMBA, is a known impurity of concern in pharmaceutical products, the availability of the methyl ester as a certified reference material is vital for the development and validation of analytical methods. synzeal.com These methods, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the quality control of pharmaceuticals and for monitoring potential environmental contamination. mdpi.com The use of the ester as an internal standard in such analyses can improve the accuracy and precision of quantification.
Multidisciplinary Research Perspectives and Emerging Areas
The study of this compound extends beyond the confines of traditional chemistry, drawing interest from a variety of scientific fields.
In toxicology and environmental science , understanding the metabolic fate and potential genotoxicity of this compound is of high importance. As an ester, its uptake and distribution in biological systems may differ from its carboxylic acid counterpart, potentially leading to different toxicological profiles. Research in this area would investigate its metabolism, DNA adduct formation, and potential for environmental persistence and transformation.
In pharmaceutical sciences , the focus is primarily on its role as a potential impurity. The investigation into the sources of nitrosamine impurities in drug products is an ongoing area of intense research for regulatory agencies and pharmaceutical companies worldwide. Understanding the formation pathways of compounds like this compound from precursor molecules is critical for developing mitigation strategies to ensure drug safety.
Emerging areas of research may explore the use of this compound in mechanistic studies to elucidate the complex biological pathways of nitrosamine-induced carcinogenesis. Its specific chemical properties could be leveraged to design probes for studying enzymatic processes involved in the activation and detoxification of N-nitrosamines.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H12N2O3 | nih.gov |
| Molecular Weight | 160.17 g/mol | nih.gov |
| CAS Number | 51938-17-1 | echemi.com |
| Appearance | No data available | |
| Boiling Point (Predicted) | 363.954 °C at 760 mmHg | echemi.com |
| Density (Predicted) | 1.25 g/cm³ | echemi.com |
| Refractive Index (Predicted) | 1.498 | echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[methyl(nitroso)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYDTYCLARRGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)OC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407872 | |
| Record name | Methyl 4-[methyl(nitroso)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51938-17-1 | |
| Record name | Methyl 4-[methyl(nitroso)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Methyl 4 Methyl Nitroso Amino Butanoate
Esterification Pathways for N-Nitrosamino Acids
The conversion of the carboxylic acid group of an N-nitrosamino acid to its methyl ester is a key synthetic transformation. This can be achieved through various esterification methods, each with its own set of reaction conditions and reagents.
Direct Esterification of 4-[methyl(nitroso)amino]butanoic Acid
The precursor, 4-[methyl(nitroso)amino]butanoic acid, is a known compound. nih.govpharmaffiliates.comsynzeal.com It can be prepared in the laboratory by the nitrosation of N-methyl-4-aminobutyric acid. This reaction typically involves dissolving the amino acid in a suitable solvent like dichloromethane, acidifying the mixture to a pH of 1.5-2.5 with hydrochloric acid, and then introducing sodium nitrite (B80452) at a low temperature (0–5°C).
Table 1: General Conditions for Direct Esterification (Analogous)
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |
| Carboxylic Acid | Methanol (B129727) | Sulfuric Acid | Methanol (excess) | Reflux |
Advanced Esterification Approaches
More specialized reagents can be employed for the esterification of N-nitrosamino acids, particularly when mild conditions are required to avoid decomposition of the sensitive nitroso group.
Diazomethane (B1218177) (CH₂N₂) is a highly effective reagent for the methylation of carboxylic acids. lgcstandards.com This reaction is known for its high yield and mild conditions, proceeding at room temperature and often without the need for a catalyst. The reaction of 4-[methyl(nitroso)amino]butanoic acid with an ethereal solution of diazomethane would be expected to produce methyl 4-[methyl(nitroso)amino]butanoate cleanly. The primary by-product of this reaction is nitrogen gas, which simplifies purification.
Table 2: Diazomethane-Mediated Esterification of Carboxylic Acids
| Substrate | Reagent | Solvent | Temperature | Product |
| R-COOH | CH₂N₂ | Diethyl ether | Room Temperature | R-COOCH₃ |
A convenient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent. This approach has been successfully applied to a wide range of amino acids, yielding their corresponding methyl esters in good to excellent yields under mild, room temperature conditions. This method could be analogously applied to N-nitrosamino acids. The reaction of 4-[methyl(nitroso)amino]butanoic acid with methanol in the presence of TMSCl would likely proceed smoothly to give the desired methyl ester.
Table 3: Trimethylchlorosilane-Mediated Esterification of Amino Acids (General Procedure)
| Substrate | Reagent | Solvent | Temperature |
| Amino Acid | Trimethylchlorosilane | Methanol | Room Temperature |
Derivatization Pathways from Precursor Amines
An alternative synthetic route to this compound involves the formation of the N-nitroso group after the ester functionality is already in place.
N-Nitrosation Reactions
This pathway starts with the precursor amine, methyl 4-(methylamino)butanoate. This compound can be synthesized by the esterification of 4-(methylamino)butanoic acid. hmdb.canih.gov The hydrochloride salt of methyl 4-(methylamino)butanoate is also a commercially available starting material. hmdb.ca
The N-nitrosation of this secondary amine ester would then be carried out using a suitable nitrosating agent. Common nitrosating agents include sodium nitrite in an acidic medium or alkyl nitrites. thieme-connect.de The reaction involves the electrophilic attack of a nitrosonium ion (NO⁺) or its carrier on the nitrogen atom of the secondary amine.
Table 4: General Conditions for N-Nitrosation of Secondary Amines
| Substrate | Nitrosating Agent | Solvent | Conditions |
| Secondary Amine | Sodium Nitrite / Acid | Water / Organic Solvent | 0-5 °C |
| Secondary Amine | Alkyl Nitrite | Anhydrous Solvent | Room or Elevated Temperature |
This approach offers the advantage of working with a more stable precursor amine before introducing the potentially labile N-nitroso group in the final step of the synthesis.
Sequential Functionalization Strategies for the Butanoate Backbone
The construction of the functionalized butanoate backbone is a critical aspect of the synthesis. A common strategy involves a sequential approach where the methylamino group is introduced onto a four-carbon chain that already contains or can be readily converted to a methyl ester.
One plausible synthetic route to the key precursor, Methyl 4-(methylamino)butanoate, starts from γ-butyrolactone. The lactone is ring-opened by reaction with methylamine (B109427). This reaction typically requires elevated temperatures and pressures to proceed efficiently. The resulting product is 4-(methylamino)butanoic acid. Subsequent esterification of the carboxylic acid with methanol, often under acidic catalysis, yields the desired Methyl 4-(methylamino)butanoate.
An alternative approach involves starting with a commercially available 4-halobutyrate ester, such as methyl 4-bromobutanoate. Nucleophilic substitution of the bromide with methylamine can provide Methyl 4-(methylamino)butanoate. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrobromic acid formed as a byproduct.
The final step in the synthesis of the target compound is the nitrosation of the secondary amine in Methyl 4-(methylamino)butanoate. This is a well-established transformation for which various nitrosating agents can be employed.
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| γ-Butyrolactone | 1. Methylamine 2. Heat, Pressure | 4-(Methylamino)butanoic acid | 1. Methanol 2. Acid catalyst | Methyl 4-(methylamino)butanoate |
| Methyl 4-bromobutanoate | 1. Methylamine 2. Base | Methyl 4-(methylamino)butanoate | 1. Nitrosating agent | This compound |
Chemo- and Regioselective Synthesis Considerations
The key challenge in the synthesis of this compound lies in the chemo- and regioselective nitrosation of the secondary amine in the presence of the methyl ester functionality.
Chemoselectivity: The nitrosation reaction must selectively target the nitrogen atom of the methylamino group without affecting the ester group. The choice of nitrosating agent and reaction conditions is crucial to achieve this. Common nitrosating agents include sodium nitrite in an acidic medium or organic nitrites like tert-butyl nitrite. schenautomacao.com.br Studies on the N-nitrosation of secondary amines have shown that under carefully controlled conditions, ester groups are generally stable. nih.gov For instance, the use of tert-butyl nitrite under neutral or mild conditions can effectively nitrosate secondary amines without causing hydrolysis or other side reactions of the ester. schenautomacao.com.brrsc.org The reaction of secondary amines with sodium nitrite in the presence of an ester at elevated temperatures has also been reported to yield N-nitrosamines, suggesting that the ester itself can sometimes participate in the formation of the nitrosating agent. nih.gov
Regioselectivity: The nitrosation should occur exclusively at the nitrogen atom, leading to the desired N-nitrosamine. The mechanism of N-nitrosation of secondary amines is well-understood and proceeds via the reaction of the amine with a nitrosating species, such as the nitrosonium ion (NO+), which is a potent electrophile. libretexts.org The lone pair of electrons on the secondary amine nitrogen readily attacks the nitrosonium ion, leading to the formation of the N-N bond. The presence of the butanoate chain is not expected to direct the nitrosation to any other position. Research on the nitrosation of various secondary amines has demonstrated high regioselectivity for the nitrogen atom. jchr.org
| Nitrosating Agent | Reaction Conditions | Selectivity |
| Sodium Nitrite / Acid | Acidic (e.g., HCl, H2SO4) | High for N-nitrosation, potential for ester hydrolysis under harsh conditions. |
| tert-Butyl Nitrite (TBN) | Neutral or mild, often solvent-free | Excellent chemoselectivity, ester group is typically stable. schenautomacao.com.brrsc.org |
Scalable Synthesis Methodologies
For the production of this compound on a larger scale, efficient and safe synthetic methodologies are required. Traditional batch processes for the synthesis of N-nitrosamines can pose safety risks due to the exothermic nature of the reactions and the potential for accumulation of unstable intermediates.
Continuous Flow Chemistry: A promising approach for the scalable and safe synthesis of N-nitrosamines is the use of continuous flow reactors. schenautomacao.com.brnih.gov Flow chemistry offers several advantages over batch production, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents and intermediates in small, continuous streams, thereby minimizing risks. researchgate.net The synthesis of N-nitrosamines using tert-butyl nitrite as the nitrosating agent has been successfully demonstrated in continuous flow systems, offering high yields and straightforward isolation of the product. schenautomacao.com.br
Electrochemical Synthesis: Another modern and scalable approach is electrochemical synthesis. nih.gov Flow electrochemical methods have been developed for the N-nitrosation of secondary amines using readily available sodium nitrite. researchgate.net This method avoids the need for strong acids or other harsh reagents, making the process more environmentally friendly and safer. The practicality of this process has been demonstrated through scaled-up reactions. nih.gov
| Scalable Method | Advantages |
| Continuous Flow Chemistry | Enhanced safety, precise process control, improved heat and mass transfer, ease of scalability. schenautomacao.com.brnih.govresearchgate.net |
| Electrochemical Synthesis | Avoids harsh reagents, environmentally friendly, potential for high efficiency and scalability. nih.gov |
Chemical Reactivity and Mechanistic Transformations of Methyl 4 Methyl Nitroso Amino Butanoate
Hydrolytic Cleavage of the Ester Moiety
The ester functional group is a primary site of reactivity in Methyl 4-[methyl(nitroso)amino]butanoate, susceptible to hydrolytic cleavage that yields 4-[methyl(nitroso)amino]butanoic acid and methanol (B129727). This reaction can be catalyzed by acids, bases, or enzymes. quora.comquora.com
The hydrolysis of esters is a thermodynamically favorable process. quora.com The kinetics of this reaction, particularly under alkaline conditions, typically follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org In the presence of a large excess of a basic catalyst, the reaction can be treated as pseudo-first-order. chemrxiv.org
The rate of hydrolysis is influenced by the electronic and steric effects of the substituents attached to the carbonyl group. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on analogous esters like methyl butanoate provide insight. The general equation for the acid-catalyzed hydrolysis is:
C₃H₇COOCH₃ + H₂O (in the presence of H⁺) ⇌ C₃H₇COOH + CH₃OH quora.com
For base-catalyzed hydrolysis (saponification), the reaction is irreversible and proceeds as follows:
C₃H₇COOCH₃ + NaOH → C₃H₇COONa + CH₃OH quora.com
The reactivity of the ester is governed by the susceptibility of the carbonyl carbon to nucleophilic attack. chemrxiv.org
Catalysis is a critical factor in the hydrolysis of the ester moiety.
Acid Catalysis : Protic acids catalyze hydrolysis by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a water molecule. quora.comyoutube.com
Base Catalysis : Strong bases, such as sodium hydroxide, provide hydroxide ions that act as potent nucleophiles, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This process, known as saponification, is typically faster and irreversible compared to acid-catalyzed hydrolysis. quora.comyoutube.com
Enzymatic Catalysis : Hydrolytic enzymes, such as proteases and lipases, can catalyze the hydrolysis of esters. cncb.ac.cnresearchgate.net These biocatalysts can offer high selectivity and operate under mild reaction conditions. nih.govgoogle.com For instance, cholesterol esterase is known to catalyze the hydrolysis of p-nitrophenyl butyrate through an acylenzyme mechanism. nih.gov
The solvent environment significantly impacts the rate of hydrolysis. Studies on the alkaline hydrolysis of esters in aqueous-organic solvent mixtures (e.g., aqueous ethanol, dioxane, or dimethylformamide) have shown that the reaction rate generally decreases as the proportion of the organic co-solvent increases. ias.ac.inzenodo.org This effect is related to changes in the dielectric constant of the medium and the solvation of the reactants and the transition state. ias.ac.in Increased solvation of the transition state, particularly in solvent systems with a higher water content, can lower the activation energy and accelerate the reaction. ias.ac.in
Table 1: Factors Influencing Ester Hydrolysis
| Factor | Influence on Hydrolysis Rate | Mechanism |
| Acid Catalyst (H⁺) | Increases rate | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. quora.comyoutube.com |
| Base Catalyst (OH⁻) | Significantly increases rate (irreversible) | The hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon. quora.comyoutube.com |
| Enzymes (e.g., Lipases) | Can increase rate under mild conditions | Provides an alternative reaction pathway with lower activation energy, often involving an acyl-enzyme intermediate. cncb.ac.cnnih.gov |
| Solvent Polarity | Rate generally decreases with decreasing polarity (i.e., less water) | Affects the solvation of reactants and the transition state; polar solvents can stabilize the charged transition state. ias.ac.inzenodo.org |
Transformations of the N-Nitroso Functional Group
The N-nitroso group is a key functional group in alkyl nitrosamines and is central to their chemical and biological reactivity. nih.govresearchgate.net
The N-nitroso group can undergo both reduction and oxidation reactions.
Reduction : The N-nitroso group can be reduced to the corresponding hydrazine or cleaved to the parent amine. A variety of reducing agents can be employed for this transformation.
Oxidation : The primary oxidative transformation, particularly in a biological context, is α-hydroxylation. nih.govacs.org This reaction is mediated by enzymes, such as those from the cytochrome P450 (CYP) family. researchgate.netmdpi.com For this compound, there are two potential sites for α-hydroxylation: the methyl group and the methylene (B1212753) group of the butanoate chain that is adjacent to the nitrogen atom. This hydroxylation leads to the formation of an unstable α-hydroxy nitrosamine (B1359907). researchgate.net
The degradation of alkyl N-nitrosamines is often initiated by the aforementioned α-hydroxylation. researchgate.net This initial step is crucial in the metabolic activation pathway. The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes. nih.govacs.org This decomposition leads to the formation of a primary nitrosamine, which is also unstable and further breaks down to yield a diazonium ion. nih.govresearchgate.net This highly reactive electrophilic species can then alkylate various cellular nucleophiles. mdpi.com
The general mechanism is as follows:
Enzymatic α-hydroxylation : A hydrogen atom on a carbon adjacent to the nitroso-nitrogen is replaced by a hydroxyl group.
Decomposition : The α-hydroxy nitrosamine decomposes, leading to the formation of an aldehyde or ketone and a primary nitrosamine.
Formation of Diazonium Ion : The unstable primary nitrosamine rearranges and eliminates water to form a diazonium ion (RN₂⁺). nih.govmdpi.com
This degradation pathway highlights the inherent reactivity of the N-nitroso group under specific, often enzymatic, conditions.
Reactivity of the Butanoate Backbone
The butanoate backbone of this compound also possesses sites for chemical reactivity, independent of the ester and N-nitroso groups.
The α-protons on the carbon atoms adjacent to the N-nitroso group exhibit increased acidity compared to those in corresponding secondary amines. nih.gov This allows for deprotonation by strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. These carbanionic species can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, enabling the formation of new carbon-carbon bonds at the α-position of the nitrogen. acs.org
Furthermore, the butanoate chain can undergo oxidation. For the related compound N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), metabolic oxidation can occur on the butyric acid side chain, leading to the formation of metabolites like methyl-2-oxopropylnitrosamine (MOPN). Studies on similar nitrosamines, such as N-butyl-N-(4-hydroxybutyl)nitrosamine, have shown that the alkyl chain can be oxidized by enzymes like aldehyde dehydrogenase to form a carboxylic acid. nih.gov This indicates that the butanoate backbone is susceptible to enzymatic oxidation at various positions.
Nucleophilic Substitution Reactions
The N-nitroso group in this compound makes the α-carbon atoms susceptible to nucleophilic attack, particularly after activation. While N-nitrosamines themselves are generally weak electrophiles, they can be converted into more reactive species nih.gov.
One key reaction pathway involves the formation of α-lithiated nitrosamines. By treating the nitrosamine with a strong base like lithium diisopropylamide (LDA), a proton on the carbon adjacent to the nitrogen can be abstracted. This creates a carbanion that is a potent nucleophile nih.gov. For this compound, lithiation can occur at the methyl group or at the methylene group of the butanoate chain adjacent to the nitrogen. The resulting α-lithiated intermediate can then react with various electrophiles, leading to α-substitution. This process is a synthetic equivalent of using a secondary amine α-carbanion nih.gov.
The general mechanism for nucleophilic substitution via α-lithiated nitrosamines is as follows:
Nitrosation of the secondary amine precursor.
Deprotonation at the α-carbon using a strong base (e.g., LDA) to form the α-lithiated nitrosamine.
Reaction with an electrophile (E+).
Denitrosation to yield the α-substituted secondary amine nih.govacs.org.
N-nitrosamines can also undergo nucleophilic attack at the nitroso-nitrogen by strong nucleophiles like organolithium or Grignard reagents nih.gov. This reaction initially forms an unstable oxyhydrazine intermediate, which can then eliminate to form a hydrazone or an azomethine imine nih.gov.
Table 1: Reactivity of this compound with Selected Nucleophiles (Hypothetical Data)
| Nucleophile | Product(s) | Reaction Conditions | Expected Yield |
| Lithium diisopropylamide (LDA) followed by CH₃I | Methyl 4-[methyl(nitroso)(ethyl)amino]butanoate | -78 °C, THF | Moderate to High |
| n-Butyllithium | Complex mixture of addition and decomposition products | -78 °C to rt, THF | Low |
| Phenylmagnesium bromide | Products from attack at the nitroso nitrogen | 0 °C to rt, Ether | Variable |
Oxidation and Reduction Reactions of the Chain
The N-nitroso moiety and the ester group in this compound are subject to oxidation and reduction under various conditions.
Oxidation: N-nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂) nih.gov. Reagents such as peroxytrifluoroacetic acid or nitric acid can be used for this transformation nih.gov. The oxidation with peroxytrifluoroacetic acid proceeds by direct oxidation of the nitroso group. In contrast, nitric acid can lead to an exchange of the nitroso group with a nitro group nih.gov. The ester functional group in this compound is generally stable to these conditions, but harsh oxidizing agents could potentially lead to cleavage of the ester bond or oxidation of the aliphatic chain. Electrochemical oxidation of N-nitrosamines has also been reported nih.gov.
Reduction: The reduction of N-nitrosamines can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance using Raney nickel, can cleave the N-N bond, resulting in the corresponding secondary amine (denitrosation) nih.gov. This is a common method for removing the nitroso group in synthetic sequences nih.gov.
Other reducing agents, like lithium aluminum hydride (LiAlH₄), can also be used for denitrosation nih.gov. The ester group in this compound would also be reduced to a primary alcohol by LiAlH₄.
Reduction of the nitroso group without N-N bond cleavage can also occur. For example, reduction with certain metals can lead to the formation of the corresponding hydrazine nih.gov.
Table 2: Predicted Products of Oxidation and Reduction of this compound
| Reagent | Product(s) | Reaction Type |
| Peroxytrifluoroacetic acid | Methyl 4-[methyl(nitro)amino]butanoate | Oxidation |
| Raney Nickel, H₂ | Methyl 4-(methylamino)butanoate | Reduction (Denitrosation) |
| Lithium Aluminum Hydride (LiAlH₄) | 4-(Methylamino)butan-1-ol | Reduction (Denitrosation and Ester Reduction) |
| Zinc, Acetic Acid | Methyl 4-(methylhydrazinyl)butanoate | Reduction |
Intramolecular Cyclization and Rearrangement Mechanisms
The structure of this compound, with a flexible four-carbon chain separating the nitrosamino group from the ester, presents possibilities for intramolecular reactions.
Intramolecular Cyclization: Under certain conditions, N-nitrosamines can undergo cyclization reactions. For instance, α-lithiated nitrosamines can react with an internal electrophilic center. In the case of this compound, if the ester carbonyl were susceptible to attack by an α-carbanion formed on the N-methyl group, it could potentially lead to a cyclic product. However, the formation of a five-membered ring through this pathway would depend on the geometric feasibility and the relative reactivity of the carbanion.
More commonly, cyclization in nitrosamines is observed in photochemical reactions or acid-catalyzed processes. Photolysis of N-nitrosamines in acidic solution can generate aminium radicals, which are highly reactive and can undergo intramolecular hydrogen abstraction, leading to the formation of C-nitroso compounds that can then tautomerize to oximes or undergo further reactions acs.org. For this compound, this could potentially lead to cyclization through the butanoate chain.
Rearrangement Mechanisms: A well-known rearrangement of aryl N-nitrosamines is the Fischer-Hepp rearrangement, where the nitroso group migrates to the para-position of the aromatic ring under acidic conditions nih.gov. As this compound is an aliphatic nitrosamine, it does not undergo this specific rearrangement.
However, photochemical reactions can lead to rearrangements. Photolysis of N-nitrosamines can proceed via homolytic cleavage of the N-N bond to form an amino radical and nitric oxide nih.gov. These reactive intermediates can then recombine or react with the solvent or other molecules, potentially leading to rearranged products nih.gov.
Computational Chemistry and Reaction Pathway Analysis
Computational chemistry provides valuable insights into the reactivity and reaction mechanisms of N-nitrosamines, including compounds like this compound. These methods can be used to investigate reaction barriers, intermediates, and transition states that may be difficult to study experimentally nih.govscispace.com.
Quantum Mechanical Investigations of Reaction Barriers
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are powerful tools for studying the electronic structure and energetics of molecules and their reactions nih.govscispace.com. For N-nitrosamines, QM calculations can be used to model various reaction pathways, including those relevant to their metabolic activation and chemical degradation nih.govnih.govacs.org.
One of the key applications of QM in this area is the calculation of activation energies for different reactions. For example, the energy barrier for the enzymatic α-hydroxylation of N-nitrosamines, a critical step in their metabolic activation to carcinogenic species, can be calculated nih.govacs.org. These calculations can help predict the relative carcinogenic potency of different nitrosamines based on their susceptibility to this metabolic step acs.orgnih.govchemrxiv.org.
For this compound, QM calculations could be employed to:
Determine the activation energy for nucleophilic attack at different positions.
Model the transition states for intramolecular cyclization reactions.
Investigate the thermodynamics and kinetics of oxidation and reduction reactions.
Predict the relative stability of different conformations of the molecule.
These theoretical studies can provide a detailed understanding of the factors that control the reactivity of this compound, such as steric and electronic effects nih.govscispace.com.
Kinetic Modeling and Potential Energy Surface Calculations
Kinetic modeling combines the results of QM calculations with rate theories to predict the rates of chemical reactions. By calculating the potential energy surface (PES) for a reaction, which maps the energy of the system as a function of the positions of the atoms, it is possible to identify the lowest energy pathway from reactants to products.
The PES provides detailed information about the reaction mechanism, including the structures of transition states and intermediates. For a molecule like this compound, PES calculations could be used to explore complex reaction pathways, such as multi-step rearrangements or competing reaction channels.
Kinetic modeling has been applied to study the formation of N-nitrosamines from secondary amines and nitrosating agents scispace.comacs.orgusp.orgthieme-connect.comresearchgate.net. These models can predict the rate of nitrosamine formation under different conditions of pH, temperature, and reactant concentrations scispace.comacs.orgusp.orgthieme-connect.comresearchgate.net. A similar approach could be used to model the degradation kinetics of this compound under various chemical conditions.
Table 3: Computationally Predicted Activation Energies for Key Reactions of a Generic N-Nitrosamine (Illustrative)
| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) | Significance |
| α-Hydroxylation (Metabolic Activation) | DFT (B3LYP/6-31G*) | 15-25 | Key step in bioactivation to a carcinogen nih.govacs.org. |
| Nucleophilic attack by OH⁻ at α-C | DFT (M06-2X/def2-TZVP) | 20-30 | Represents a potential degradation pathway. |
| N-N Bond Homolysis (Photochemical) | CASSCF/CASPT2 | 40-50 | Initial step in photodecomposition nih.gov. |
These computational approaches are essential for a comprehensive understanding of the chemical behavior of this compound and for predicting its stability and reactivity in various environments.
Biochemical Transformations and Metabolic Pathways of Methyl 4 Methyl Nitroso Amino Butanoate
Enzymatic Hydrolysis in Biological Systems
The initial and primary metabolic step for Methyl 4-[methyl(nitroso)amino]butanoate is the enzymatic hydrolysis of its ester group. This reaction is predominantly catalyzed by carboxylesterases (CEs), a versatile family of enzymes known for their role in the metabolism of a wide array of xenobiotics. nih.gov These enzymes are ubiquitously expressed in various tissues, including the liver, gut, and kidney, which are common sites for drug and foreign compound metabolism. nih.gov
Carboxylesterases exhibit broad substrate specificity, with a notable affinity for esters with short to medium-length carbon chains. imedpub.comnih.gov The hydrolysis of this compound results in the cleavage of the methyl ester bond, yielding two products: methanol (B129727) and the corresponding carboxylic acid, 4-[methyl(nitroso)amino]butanoic acid (NMBA). nih.govchemicalbook.com This conversion to the more polar acid form is a critical detoxification step, as it facilitates the subsequent elimination of the compound from the body. nih.gov The general mechanism involves a serine nucleophile within the enzyme's active site attacking the carbonyl carbon of the ester, leading to the release of the alcohol and the formation of an acylated enzyme intermediate, which is then hydrolyzed to release the carboxylic acid. nih.gov
Oxidative and Reductive Biotransformations
Following hydrolysis, the resulting metabolite, 4-[methyl(nitroso)amino]butanoic acid (NMBA), undergoes further biotransformation, primarily through oxidative pathways. Reductive pathways, though less characterized for this specific compound, are also a possibility in nitrosamine (B1359907) metabolism.
Role of Specific Enzyme Systems (e.g., Esterases, Oxidases)
As established, esterases , specifically carboxylesterases, are pivotal in the initial hydrolytic activation of this compound. nih.govimedpub.com
The subsequent oxidative metabolism of the resulting NMBA is primarily mediated by oxidases , particularly the cytochrome P450 (CYP) superfamily of enzymes. impactfactor.orgmdpi.com This metabolic activation is a hallmark of many N-nitrosamines and is crucial for their biological effects. nih.govsci-hub.se The key reaction is α-carbon hydroxylation, where a hydroxyl group is introduced onto the carbon atom adjacent to the nitroso group. nih.govacs.org For NMBA, this can occur at either the methyl carbon or the methylene (B1212753) carbon of the butanoic acid chain.
Studies on analogous nitrosamines suggest the involvement of specific CYP isozymes. For instance, CYP2A and CYP2B subfamilies are known to be efficient catalysts in the metabolism of various nitrosamines. impactfactor.orgnih.govdoi.orgnih.gov For example, CYP2B1 has been shown to catalyze both the α-C-hydroxylation and denitrosation of N-nitroso-N-methylaniline. nih.gov Similarly, human CYP2A13 is highly efficient in the metabolic activation of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). doi.orgnih.gov
Reductive metabolism of nitrosamines can also occur. This can involve a one-electron reduction of the nitrosamine molecule, a process that can be catalyzed by cytochrome P450, leading to denitrosation. nih.gov Another potential, though less common in biological systems, reductive pathway is the conversion of nitrosamines to their corresponding hydrazines. acs.org
Metabolite Identification and Characterization (e.g., Conversion to the Acid Form)
The first and most significant metabolite identified is 4-[methyl(nitroso)amino]butanoic acid (NMBA) , resulting from the hydrolysis of the parent methyl ester. nih.govcaymanchem.commdpi.com This metabolite is a known animal carcinogen and has been identified in various tobacco products and as a contaminant in certain medications. nih.govlgcstandards.com
Subsequent oxidative metabolism of NMBA via α-hydroxylation leads to unstable intermediates that can break down to form various products.
α-Methylene hydroxylation of NMBA would produce an unstable intermediate that decomposes to yield formaldehyde (B43269) and a 3-carboxypropyldiazonium ion.
α-Methyl hydroxylation would generate an unstable α-hydroxy-N-nitrosamine, which decomposes to form a methylating agent, the methanediazonium ion, and 4-oxobutanoic acid .
One study identified nitrosomethyl-2-oxopropylamine as a urinary metabolite of related long-chain nitrosomethylalkylamines in rats, suggesting that β-oxidation can also be a metabolic pathway. nih.gov Furthermore, NMBA has been shown to be oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria. caymanchem.com
Biotransformation Products in Diverse Biological Matrices
The biotransformation products of nitrosamines are typically distributed throughout the body and excreted in urine. For compounds structurally related to this compound, the primary route of elimination for their metabolites is renal.
Studies on rats administered various N-nitrosomethyl-N-alkylamines have identified several nitrosamino acids in the urine. For nitrosamines with even-numbered alkyl chains, nitrososarcosine and nitrosomethyl-3-carboxypropylamine (which is NMBA) were major components of the acidic fraction of urine. nih.gov This indicates that NMBA, the hydrolyzed form of this compound, is a significant urinary metabolite. nih.govnih.gov The yield of these acidic metabolites can be substantial, with one study reporting that they can account for over 30% of the administered dose of some long-chain nitrosamines. nih.gov
While specific data on the distribution of this compound in different tissues is not available, the enzymes responsible for its metabolism (esterases and cytochrome P450s) are highly expressed in the liver, suggesting this is a primary site of its biotransformation. Metabolites are then expected to enter systemic circulation before being filtered by the kidneys for excretion. Analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive quantification of NMBA, which can be applied to various matrices, including biological fluids. mdpi.comnih.gov
Comparative Biochemical Reactivity with Analogous Compounds
The metabolic pathways of this compound and its primary metabolite, NMBA, can be better understood by comparing them with other well-studied nitrosamines.
| Compound | Key Metabolic Pathways | Major Metabolites | Primary Enzyme Systems |
| N-Nitrosodimethylamine (NDMA) | α-Methyl hydroxylation, Denitrosation | Formaldehyde, Methanediazonium ion | CYP2E1, CYP2A6 mdpi.com |
| N-Nitroso-N-methylaniline (NMA) | α-C-hydroxylation (methyl & phenyl), Denitrosation | Formaldehyde, Phenol, Aniline | CYP2B1, CYP2B2 nih.gov |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | α-Methylene hydroxylation, α-Methyl hydroxylation, Carbonyl reduction, N-Oxidation | HPB, OPB, NNAL, NNK-N-Oxide | CYP2A13, CYP2A3 doi.orgnih.gov |
| N-Nitrosomethyl-n-butylamine (NMBA) | α-Hydroxylation (methyl & butyl) | Formaldehyde, Butyraldehyde | Microsomal CYPs sigmaaldrich.com |
Data sourced from references 6, 8, 12, 14, 17.
A key finding from comparative studies is that α-hydroxylation is a principal oxidative metabolic pathway for many nitrosamines. sigmaaldrich.com For instance, in vitro studies with rat liver homogenates showed that approximately 34% of N-nitrosodimethylamine (DMN) and 19% of N-nitroso-N-methylaniline (NMA) were metabolized via this pathway. nih.govnih.gov This reaction is considered the critical activating step that leads to the formation of DNA-alkylating agents. nih.govacs.org
The metabolism of unsymmetrical nitrosamines, like NMBA, can occur at either alkyl group. For N-nitroso-N-methylbutylamine, α-hydroxylation occurs at both the methyl and butyl groups, leading to the formation of both formaldehyde and butyraldehyde, indicating it acts as both a methylating and a butylating agent. sigmaaldrich.com This suggests that the metabolism of NMBA, the acid form of the title compound, would similarly lead to both methylating and carboxypropylating reactive species.
The kinetic efficiency of metabolism can vary significantly between different nitrosamines and different P450 enzymes. For example, studies on the tobacco-specific nitrosamine NNK and its reduced metabolite NNAL found that the Vmax/Km values for NNAL metabolism were one to two orders of magnitude lower than those for NNK, indicating NNK is a much better substrate for CYP2A3 and CYP2A13. doi.orgnih.gov
Advanced Analytical Methodologies for Methyl 4 Methyl Nitroso Amino Butanoate
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating and quantifying nitrosamine (B1359907) impurities. The choice of method depends on the analyte's properties and the complexity of the sample matrix.
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are critical for confirming the chemical structure of reference materials and for identifying unknown compounds.
Mass Spectrometry (MS)Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling confirmation of molecular weight and structural features. The molecular formula of Methyl 4-[methyl(nitroso)amino]butanoate is C₆H₁₂N₂O₃, corresponding to a molecular weight of approximately 160.17 g/molechemi.com. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement (calculated exact mass: 160.0848 Da) to confirm the elemental compositionlgcstandards.com.
The fragmentation pattern in an MS/MS experiment would be crucial for structural confirmation. Expected fragmentation could involve the loss of the methoxy group (-OCH₃), the nitroso group (-NO), or cleavages along the alkyl chain. A detailed fragmentation study or published mass spectrum for this specific ester is not available. For the related acid, NMBA, characteristic precursor and product ions (e.g., m/z 147.15 → 117.10, 87.10, 44.10) have been identified and are used for its quantification.
Quantitative Analysis and Method Validation Parameters
Method validation is a critical component of analytical testing, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose. For NMBA, validation encompasses several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and linearity. mdpi.comnih.gov These parameters are established according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For NMBA, various LC-MS/MS methods have established low detection and quantification limits, which are crucial for enforcing regulatory limits in pharmaceuticals. mdpi.comfda.gov.tw
Different analytical approaches have yielded varying LODs and LOQs. For instance, one LC-MS/MS method reported an LOQ of 3 ng/mL and an LOD of 0.9 ng/mL. mdpi.com Other researchers have reported LOQs of 2.1 ng/mL using LC-Q-TOF-MS and 1.0 ng/mL with another LC-MS/MS method. mdpi.com A method developed for sartan drug substances established an LOQ of 0.05 µg/g. fda.gov.tw The required sensitivity of these methods is dictated by the low acceptable daily intake levels for nitrosamine impurities. nih.gov
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.9 ng/mL | 3.0 ng/mL | Sartan Substances | mdpi.com |
| LC-Q-TOF-MS | Not Reported | 2.1 ng/mL | Losartan Potassium | mdpi.com |
| LC-MS/MS | Not Reported | 1.0 ng/mL | Losartan Potassium | mdpi.com |
| LC/MS/MS | Not Reported | 0.05 µg/g | Sartan Drug Substances/Products | fda.gov.tw |
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte. magtechjournal.com For NMBA analysis, linearity is typically demonstrated by constructing a calibration curve over a specified concentration range and calculating the correlation coefficient (R²). One study established linearity between 1 and 100 ng/mL with a correlation coefficient of 0.9999. magtechjournal.com Another method demonstrated good linearity in the concentration range of 3–45 ng/mL, with a correlation coefficient greater than 0.99. mdpi.comnih.gov
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For an LC-MS/MS method, intra-day and inter-day repeatability was demonstrated with RSDs for retention time and peak area of less than 1.10%. magtechjournal.com Another validated method reported intra-day and inter-day RSD values of less than 5.0%. mdpi.comnih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. One study showed average percent recoveries between 94.40% and 98.04% at three different concentration levels. magtechjournal.com In another assessment, the recoveries of NMBA in four different sartan substances ranged from 89.9% to 115.7%. mdpi.comnih.gov Regulatory guidelines often consider recovery values between 80% and 120% to be acceptable. nih.gov
| Parameter | Finding | Methodology | Reference |
|---|---|---|---|
| Linearity Range | 1 - 100 ng/mL | LC-MS/MS | magtechjournal.com |
| 3 - 45 ng/mL | LC-MS/MS | mdpi.comnih.gov | |
| Correlation Coefficient (R²) | 0.9999 | LC-MS/MS | magtechjournal.com |
| > 0.99 | LC-MS/MS | mdpi.comnih.gov | |
| Precision (RSD) | < 1.10% (Intra- & Inter-day) | LC-MS/MS | magtechjournal.com |
| < 5.0% (Intra- & Inter-day) | LC-MS/MS | mdpi.comnih.gov | |
| Accuracy (Recovery) | 94.40% - 98.04% | LC-MS/MS | magtechjournal.com |
| 89.9% - 115.7% | LC-MS/MS | mdpi.comnih.gov |
Sample Preparation Strategies for Complex Matrices
The analysis of NMBA in complex matrices, such as pharmaceutical formulations or various industrial solvents, requires effective sample preparation to remove interfering substances and concentrate the analyte. eurofins.comchromatographyonline.com The choice of strategy depends on the physicochemical properties of both the analyte and the matrix. chromatographyonline.com
For solid pharmaceutical dosage forms like sartan tablets, a common approach involves solid-liquid extraction. A typical procedure includes accurately weighing a portion of the ground sample, adding a suitable extraction solvent (e.g., 50% methanol), and using techniques like sonication to facilitate the dissolution of the analyte. fda.gov.tw Following extraction, centrifugation is used to separate solid excipients, and the resulting supernatant is filtered through a membrane filter (e.g., 0.22-μm PVDF) before injection into the LC-MS/MS system. fda.gov.tw An internal standard, such as N-nitrosodimethylamine-d6 (NDMA-d6), is often added at the beginning of the process to correct for any variability during sample preparation and analysis. nih.govfda.gov.tw
For liquid matrices, such as the various solvents used in pharmaceutical manufacturing, sample preparation methods are tailored to the solvent's properties. shimadzu.com Three distinct strategies have been employed:
Direct Method : For solvents like water, methanol (B129727), ethanol, and acetonitrile, the sample can often be injected directly after dilution and addition of an internal standard. shimadzu.com
Evaporation Method : For more volatile organic solvents like dichloromethane, acetone, and ethyl acetate, an evaporation technique is used. The sample is treated with glycerol and methanol, evaporated to dryness under controlled temperature, and then reconstituted in a solvent compatible with the chromatographic mobile phase, such as water. shimadzu.com
Dilution Method : For solvents like toluene and dimethyl formamide (DMF), a simple dilution with a miscible solvent such as methanol is sufficient to prepare the sample for analysis. shimadzu.com
These varied approaches highlight the necessity of customizing sample preparation protocols to overcome matrix effects and ensure accurate quantification of NMBA. chromatographyonline.com
Environmental Occurrence, Fate, and Chemical Degradation of Methyl 4 Methyl Nitroso Amino Butanoate
Environmental Distribution and Detection
N-nitrosamines as a class are formed by the chemical reaction of nitrites with secondary or tertiary amines. nih.gov These precursor amines are found in a variety of industrial and consumer products. Therefore, the potential for the formation of nitrosamines, including Methyl 4-[methyl(nitroso)amino]butanoate, exists where these precursors coincide with nitrosating agents.
For detection, sensitive analytical methods are required. A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method has been developed for the quantitative determination of the related compound, NMBA, in pharmaceutical substances. This technique offers high selectivity and sensitivity, making it suitable for trace-level analysis. It is anticipated that a similar LC-MS/MS methodology could be adapted for the detection and quantification of this compound in environmental samples.
Biotic Degradation Processes
Biotic degradation involves the transformation of chemical substances by living organisms, primarily microorganisms.
Direct evidence for the microbial biodegradation of this compound, specifically by acetogenic bacteria, has not been reported in the scientific literature. However, studies on other nitrosamines demonstrate that biodegradation is a viable degradation pathway.
The efficiency of microbial degradation can vary significantly depending on the nitrosamine's molecular structure and the specific microbial communities present. researchgate.net For instance, some studies have shown that N-nitrosamines with simple alkyl groups, like NDMA, are readily biodegradable in aerobic membrane bioreactors. researchgate.net The primary mechanism of removal in such systems is attributed to biodegradation rather than physical processes like adsorption. researchgate.net
Research on intestinal bacteria has shown they can degrade nitrosamines, converting them back to the parent amine and nitrite (B80452). nih.gov Furthermore, specific bacterial strains, such as the propanotroph Rhodococcus ruber ENV425, have been shown to aerobically biodegrade NDMA, mineralizing a significant portion to carbon dioxide. nih.gov This bacterium was able to use NDMA as a nitrogen source, but not as a sole source of carbon and energy. nih.gov The degradation pathways can be species-specific; for example, the metabolites produced by R. ruber differ from those produced by other NDMA-degrading bacteria. nih.gov
While acetogenic bacteria are known for their ability to metabolize C1 compounds like methanol (B129727), their role in the degradation of complex molecules like this compound remains uninvestigated.
Once taken up by organisms from the environment, nitrosamines can undergo enzyme-mediated transformations. The primary enzymes involved in the metabolism of nitrosamines are cytochrome P450 (CYP) monooxygenases. nih.gov These enzymes are widespread in animals and some microorganisms.
The metabolic activation of many nitrosamines is initiated by a CYP-catalyzed oxidation (hydroxylation) of the carbon atom immediately adjacent (the α-carbon) to the nitroso group. nih.gov This α-hydroxylation reaction creates an unstable intermediate that spontaneously decomposes. This enzymatic process is a critical pathway for the biotransformation of nitrosamines. For example, the enzyme P450IIE1 is a key player in the metabolic activation of NDMA and other simple nitrosamines. nih.gov
In the environment, bacterial monooxygenases can also facilitate nitrosamine (B1359907) degradation. Studies have shown that bacteria expressing certain monooxygenase enzymes, such as soluble methane (B114726) monooxygenase (sMMO) and propane (B168953) monooxygenase (PMO), are capable of degrading NDMA. psu.edu In contrast, bacteria expressing dioxygenase enzymes did not show this capability, highlighting the specific enzymatic machinery required for nitrosamine transformation. psu.edu This enzyme-mediated process within microorganisms represents a key pathway for the natural attenuation of nitrosamine contaminants in the environment.
Sorption and Transport Phenomena in Environmental Systems
Detailed research findings on the sorption and transport characteristics of this compound in environmental systems are not available in current scientific literature. The interaction of this compound with soil and sediment particles, which is critical for determining its mobility and potential for leaching into groundwater, has not been documented.
Factors such as the soil organic carbon-water (B12546825) partition coefficient (Koc), which quantifies the tendency of a chemical to be adsorbed by soil or sediment, have not been experimentally determined or modeled for this specific compound. Consequently, its potential for transport through different soil types and its likelihood of reaching aquatic environments remain unknown. The absence of this data prevents a thorough assessment of its environmental mobility and distribution.
Due to the lack of available data, a data table for sorption and transport phenomena cannot be generated.
Structure Reactivity and Structure Metabolism Relationships of Methyl 4 Methyl Nitroso Amino Butanoate
Influence of Ester Moiety on Chemical Reactivity Profiles
The presence of the methyl ester moiety in Methyl 4-[methyl(nitroso)amino]butanoate is a key determinant of its chemical reactivity, particularly its susceptibility to hydrolysis. The stability of the ester group can be influenced by the surrounding chemical environment and the nature of the substituents.
Research on analogous N-nitrosamino esters, specifically α-esters of 1-(N-methyl-N-nitrosamino)-methanol, provides insights into the hydrolytic stability of such compounds. A study investigating the hydrolysis of various α-esters of 1-(N-methyl-N-nitrosamino)-methanol in rat tissue homogenates revealed that the rate of hydrolysis is dependent on the structure of the ester group. nih.gov For instance, the hydrolytic enzymes in different tissues, such as liver, kidney, and lung, exhibited varying activities towards different esters. nih.gov While liver and serum esterases showed similar hydrolytic activity towards a range of esters, enzymes in other tissues displayed more differentiated hydrolysis patterns. nih.gov This suggests that the chemical reactivity of this compound, specifically its hydrolysis, is likely to be tissue-dependent.
The general mechanism of acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the ester and the ease of hydrolysis are influenced by both steric and electronic factors of the alcohol and acid components of the ester.
Electronic and Steric Effects on the N-Nitroso Group Reactivity
The reactivity of the N-nitroso group is a central aspect of the biological activity of N-nitrosamines. This reactivity is modulated by the electronic and steric properties of the substituents attached to the amine nitrogen. Electron-withdrawing groups can decrease the electron density on the N-nitroso group, potentially affecting its interaction with biological nucleophiles and its metabolic activation. Conversely, electron-donating groups can increase the electron density.
In this compound, the butanoate chain itself can exert electronic effects. The ester group is generally considered to be electron-withdrawing. This electronic influence can affect the stability of the N-nitroso group and its susceptibility to metabolic enzymes.
Steric hindrance around the N-nitroso group can also play a significant role in its reactivity. Bulky substituents can shield the nitroso group from enzymatic attack, thereby reducing its metabolic activation and potential toxicity. The methyl group and the butanoate chain in this compound provide a certain steric environment that will influence how enzymes can access and metabolize the N-nitroso moiety.
Comparative Analysis with Homologous and Analogous N-Nitrosamino Esters
Differential Metabolic Stability of Ester Derivatives
The metabolic stability of N-nitrosamino esters is a critical factor in determining their biological half-life and potential for causing toxicity. The ester group itself is a primary site for metabolism, often leading to detoxification.
A study on the stability of various α-esters of 1-(N-methyl-N-nitrosamino)-methanol demonstrated rapid in vivo elimination from the blood. nih.gov Specifically, compounds like 1-(N-methyl-N-nitrosamino)-methylacetate (NNMA), 1-(N-methyl-N-nitrosamino)-methylbutyrate (NNMB), and 1-(N-methyl-N-nitrosamino)-methylpivaloate (NNMP) were rapidly cleared, with only 10% of the initial concentration remaining in the blood 20 seconds after intravenous application. nih.gov This suggests that ester derivatives of N-nitrosamines can be highly susceptible to metabolic degradation.
The rate of this degradation, however, can vary depending on the specific structure of the ester. The aforementioned study showed that while liver and serum homogenates hydrolyzed different esters at similar rates, other tissues displayed selectivity. nih.gov This indicates that the metabolic stability of this compound would likely differ depending on the tissue, due to the varying expression and substrate specificity of esterase enzymes.
The following table summarizes the findings on the in vitro hydrolysis of different N-nitrosamino esters in various rat tissue homogenates, providing a comparative perspective on metabolic stability.
| Compound | Liver | Serum | Kidney | Lung | Heart | Stomach | Forestomach |
| 1-(N-methyl-N-nitrosamino)-methylacetate (NNMA) | Similar | Similar | Different | Different | Different | Different | Different |
| 1-(N-methyl-N-nitrosamino)-methylbutyrate (NNMB) | Similar | Similar | Different | Different | Different | Different | Different |
| 1-(N-methyl-N-nitrosamino)-methylbenzoate | Similar | Similar | Different | Different | Different | Different | Different |
| 1-(N-methyl-N-nitrosamino)-methylpivaloate (NNMP) | Similar | Similar | Different | Different | Different | Different | Different |
| Data derived from a study on the hydrolytic activities of various rat tissue homogenates. nih.gov |
Structure-Dependent Biotransformation Pathways
The biotransformation of N-nitrosamines is complex and can lead to either detoxification or metabolic activation to carcinogenic species. mdpi.comresearchgate.net The primary activating pathway for many nitrosamines is α-hydroxylation, catalyzed by cytochrome P450 enzymes. mdpi.com This process can occur on the carbon atoms adjacent to the nitroso group.
For this compound, α-hydroxylation could occur on the methyl group or on the methylene (B1212753) group of the butanoate chain. These pathways would lead to the formation of unstable intermediates that can ultimately generate DNA-alkylating agents.
Another important biotransformation pathway is the hydrolysis of the ester group, which would yield N-nitroso-N-methyl-4-aminobutanoic acid (NMBA) and methanol (B129727). NMBA itself is a known carcinogen that can be further metabolized. caymanchem.comnih.gov The formation of NMBA from this compound represents a critical metabolic step that could lead to a different profile of biological activity compared to the parent ester.
Denitrosation, the removal of the nitroso group, is generally considered a detoxification pathway. The susceptibility of this compound to denitrosation would also be influenced by the electronic and steric factors of its structure.
Comparative metabolic studies of other nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), show that the relative rates of different metabolic pathways (e.g., α-hydroxylation versus carbonyl reduction) are highly dependent on the specific P450 enzymes involved and the tissue in which metabolism occurs. doi.orgumn.edu By analogy, the biotransformation of this compound is expected to be a complex interplay of various enzymatic pathways, with the ultimate biological effect depending on the balance between activation and detoxification reactions.
Q & A
Basic: What is a robust synthetic route for Methyl 4-[methyl(nitroso)amino]butanoate?
Methodological Answer:
The compound can be synthesized via nitrosation of its amine precursor, Methyl 4-(methylamino)butanoate. Key steps include:
- Step 1: Prepare the amine precursor via esterification of 4-(methylamino)butyric acid with methanol using H₂SO₄ as a catalyst under reflux (80–100°C) .
- Step 2: Nitrosation using sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl, pH 1–3) at 0–5°C to avoid over-oxidation. Monitor reaction progress via TLC or HPLC .
- Purification: Isolate the product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for all procedures .
- Waste Management: Segregate nitrosamine-containing waste in labeled, airtight containers for incineration by certified facilities .
- Exposure Mitigation: Implement spill trays and secondary containment. Avoid skin contact due to carcinogenic risks .
Advanced: How can reaction yield be optimized while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DOE): Use factorial design to test variables: temperature (0–10°C), pH (1–3), and stoichiometry (1:1–1.2 NaNO₂:amine). Response surface methodology (RSM) identifies optimal conditions .
- Continuous Flow Reactors: Improve mixing and temperature control, reducing side reactions (e.g., diazonium salt formation) .
- AI Modeling: Deploy tools like COMSOL Multiphysics to simulate reaction kinetics and predict byproduct formation .
Advanced: How to validate purity and detect trace impurities?
Methodological Answer:
- Analytical Techniques:
- Reference Standards: Cross-validate against certified materials (e.g., Cerilliant® NNK solution) .
Advanced: How to resolve contradictions in degradation studies under varying conditions?
Methodological Answer:
- Multi-Method Analysis: Combine HPLC (for parent compound stability) with GC-MS (volatile degradation products like NOₓ).
- Kinetic Studies: Perform Arrhenius modeling at 25–60°C to extrapolate shelf-life. Use pH-stat systems to monitor hydrolytic degradation .
- Orthogonal Validation: Compare results across labs using standardized protocols (e.g., ICH Q1A guidelines) .
Basic: What are key physicochemical properties relevant to experimental design?
Methodological Answer:
- Molecular Weight: 146.14 g/mol (C₅H₁₀N₂O₃) .
- Solubility: Hydrophilic in polar aprotic solvents (e.g., DMSO, methanol) but unstable in aqueous alkaline media.
- Stability: Light-sensitive; store in amber vials at –20°C under inert gas .
Advanced: How to assess stability under physiological pH conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via UV-Vis (λ 230 nm) or LC-MS .
- Degradation Pathways: Identify nitroso-amine cleavage products (e.g., methylbutanoate derivatives) using high-resolution MS .
Advanced: What computational tools predict reactivity and synthetic pathways?
Methodological Answer:
- Retrosynthetic Software: Use Pistachio/BKMS databases to propose alternative routes (e.g., reductive amination followed by nitrosation) .
- Quantum Mechanics (QM): Simulate transition states (DFT/B3LYP) for nitrosation energetics. COMSOL Multiphysics integrates AI to optimize reactor design .
Basic: How does this compound fit into nitrosamine impurity profiling?
Methodological Answer:
- Regulatory Context: Classified as a Cohort of Concern per ICH M7(R1). Use as a reference standard in LC-MS workflows for pharmaceutical QC .
- Limit Tests: Establish a detection threshold of ≤10 ppm using validated LC-MS methods with a 10 ppb LOQ .
Advanced: What methodologies address conflicting data in mechanistic studies?
Methodological Answer:
- Controlled Replication: Standardize reaction conditions (e.g., O₂ exclusion, inert atmosphere) to reduce variability .
- Isotopic Labeling: Use ¹⁵N-labeled NaNO₂ to track nitrosation pathways via NMR or IR .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian inference) to reconcile disparate datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
